molecular formula C26H22ClNO6 B6478821 9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-81-2

9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6478821
CAS No.: 929493-81-2
M. Wt: 479.9 g/mol
InChI Key: KIPMNPGATDYDHD-UHFFFAOYSA-N
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Description

9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chromeno[8,7-e][1,3]oxazin core, substituted with chloro, methoxy, and phenyl groups. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of substituents: The chloro, methoxy, and phenyl groups are introduced through various substitution reactions, often using reagents such as chlorinating agents, methoxylating agents, and phenylating agents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the chloro group with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for its effects on various biological targets.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties. It could be studied for its effects on diseases and conditions.

    Industry: The compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

Similar compounds to 9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include:

Properties

IUPAC Name

9-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6/c1-30-16-6-4-15(5-7-16)19-13-33-26-17(25(19)29)8-9-22-18(26)12-28(14-34-22)21-10-20(27)23(31-2)11-24(21)32-3/h4-11,13H,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPMNPGATDYDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC(=C(C=C5OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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